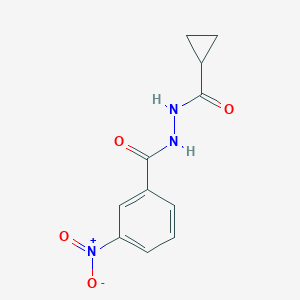

![molecular formula C14H18N2O3S B466545 N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide CAS No. 433696-20-9](/img/structure/B466545.png)

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the nitrogen in the pyrrolidine ring or the functional groups attached to it .Wissenschaftliche Forschungsanwendungen

Antidepressant-like Efficacy

The compound has shown promise in preclinical models for its antidepressant-like effects. In the mouse forced swim test, it demonstrated efficacy, suggesting potential for further research in this area .

Stress-Related Behavioral Effects

It has been used to attenuate the behavioral effects of stress, as seen in the mouse social defeat stress assay. This indicates its potential application in studying and possibly treating stress-related disorders .

Cocaine-Seeking Behavior

Research has also explored its use in treating reinstatement of extinguished cocaine-seeking behavior in mice, which could have implications for addiction treatment strategies .

RORγt Inhibition

The compound’s design was influenced by its potency towards RORγt, a therapeutic target for various diseases. However, it also showed activity against pregnane X receptor (PXR), which is involved in detoxification processes .

Antibacterial and Antifungal Activities

Sulfonamides, a class to which this compound belongs, have been shown to possess antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents .

Insulin-Releasing and Hypoglycemic Activities

The compound may have applications in diabetes research due to its insulin-releasing and hypoglycemic activities, which are important properties for managing blood sugar levels .

Anti-inflammatory and Anticarcinogenic Activities

Its anti-inflammatory and anticarcinogenic activities suggest possible research applications in inflammation and cancer treatment studies .

Wirkmechanismus

: Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, article number 34 (2021). Read more : “1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)ethanone in Heterocyclic Synthesis.” International Journal of Organic Chemistry, 2015, 5, 150-157. Read more : “Pharmacological Characterization of 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonylphenyl)ethyl)carbamoyl)benzenesulfonamide (U50488H), a Novel and Selective κ-Opioid Receptor Agonist.” Journal of Pharmacology and Experimental Therapeutics, 2011, 339(2), 555-564. Read more : “Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles.” Organic & Biomolecular Chemistry, 2019, 17, 103-107. Read more

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-pyrrolidin-1-ylsulfonylphenyl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c17-14(11-3-4-11)15-12-5-7-13(8-6-12)20(18,19)16-9-1-2-10-16/h5-8,11H,1-4,9-10H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMXHEZEWZALFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B466501.png)

![N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B466502.png)

![N-benzyl-4-[2-(cyclopropylcarbonyl)hydrazino]-4-oxobutanamide](/img/structure/B466543.png)

![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B466547.png)

![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B466551.png)

![N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B466552.png)

![N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B466554.png)

![2-(4-bromophenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B466565.png)

![2-(4-bromophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B466569.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B466575.png)

![2-{4-nitrophenoxy}-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B466576.png)

![2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B466581.png)